molecular formula C36H39P B14883977 dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane

dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane

Cat. No.: B14883977
M. Wt: 502.7 g/mol
InChI Key: FSDFJGOWFBHORE-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is a phosphine ligand known for its bulky structure and steric properties. It is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s unique structure allows it to facilitate reactions that require high selectivity and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a suitable biphenyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include toluene and tetrahydrofuran, and the reaction is often catalyzed by a palladium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions

    Substitution Reactions: Typically involve aryl halides and organometallic reagents such as boronic acids or stannanes. Conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or dimethylformamide.

    Oxidative Addition: Requires the presence of a palladium(0) complex and an aryl halide.

    Reductive Elimination: Facilitated by heating and the presence of a suitable ligand environment.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some key applications include:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the preparation of biologically active compounds and drug intermediates.

    Medicine: Facilitates the synthesis of pharmaceutical compounds, particularly those requiring high stereoselectivity.

    Industry: Used in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The compound exerts its effects by coordinating to a metal center, typically palladium, forming a stable complex. This complex then participates in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The bulky nature of the ligand provides steric hindrance, which enhances the selectivity of the catalytic process. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
  • Dicyclohexyl-[2-(2,6-diisopropylphenyl)phenyl]phosphane
  • 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl

Uniqueness

Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is unique due to its specific steric properties and the ability to facilitate highly selective catalytic reactions. Compared to similar compounds, it offers a balance of steric bulk and electronic properties, making it particularly effective in palladium-catalyzed cross-coupling reactions.

Properties

Molecular Formula

C36H39P

Molecular Weight

502.7 g/mol

IUPAC Name

dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane

InChI

InChI=1S/C36H39P/c1-5-16-28(17-6-1)32-25-15-26-33(29-18-7-2-8-19-29)36(32)34-24-13-14-27-35(34)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-2,5-8,13-19,24-27,30-31H,3-4,9-12,20-23H2

InChI Key

FSDFJGOWFBHORE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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